Cas no 1251631-32-9 (2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide)

2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
- AKOS021898070
- 2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
- 2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
- F3406-6846
- 1251631-32-9
- 2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-mesitylacetamide
-
- インチ: 1S/C24H27FN4O2/c1-15-12-16(2)22(17(3)13-15)26-21(30)14-29-10-8-19(9-11-29)24-27-23(28-31-24)18-4-6-20(25)7-5-18/h4-7,12-13,19H,8-11,14H2,1-3H3,(H,26,30)
- InChIKey: QPKYYMQWCPBVFN-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1=NOC(C2CCN(CC(NC3C(C)=CC(C)=CC=3C)=O)CC2)=N1
計算された属性
- せいみつぶんしりょう: 422.21180428g/mol
- どういたいしつりょう: 422.21180428g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 580
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 71.3Ų
2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-6846-1mg |
2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide |
1251631-32-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-6846-10μmol |
2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide |
1251631-32-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-6846-10mg |
2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide |
1251631-32-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-6846-2mg |
2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide |
1251631-32-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-6846-5μmol |
2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide |
1251631-32-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-6846-2μmol |
2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide |
1251631-32-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-6846-5mg |
2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide |
1251631-32-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-6846-4mg |
2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide |
1251631-32-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-6846-3mg |
2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide |
1251631-32-9 | 3mg |
$63.0 | 2023-09-10 |
2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide 関連文献
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamideに関する追加情報
Comprehensive Overview of 2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide (CAS No. 1251631-32-9)
2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide, with the CAS number 1251631-32-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework, combining a 1,2,4-oxadiazole ring, a piperidine moiety, and an acetamide group, making it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications due to its bioactive properties and selective binding affinity to specific biological targets.
The compound's synthetic pathway and mechanism of action are subjects of ongoing studies, especially in the context of neurodegenerative diseases and inflammatory disorders. With the rise of precision medicine and targeted therapy, molecules like 2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide are being explored for their ability to modulate specific pathways with minimal off-target effects. This aligns with current trends in personalized healthcare, where patients demand treatments tailored to their genetic and molecular profiles.
In the realm of computational chemistry and AI-driven drug design, this compound has been analyzed for its molecular docking capabilities and binding energy predictions. Tools like molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models are being employed to optimize its efficacy. Such advancements are critical in reducing the time and cost associated with traditional drug development, a topic frequently searched by professionals in the biotech and pharmaceutical industries.
Another area of interest is the compound's potential role in metabolic regulation and enzyme inhibition. Given the global focus on metabolic syndromes such as diabetes and obesity, researchers are investigating whether 2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide can serve as a scaffold for developing novel therapeutic agents. Its fluorophenyl and trimethylphenyl groups contribute to its lipophilicity, which is a key factor in drug absorption and bioavailability.
From a safety and toxicity perspective, preliminary studies suggest that the compound exhibits a favorable profile, though further in vivo and clinical trials are necessary to confirm these findings. This is particularly relevant given the increasing scrutiny on drug safety and regulatory compliance in the pharmaceutical sector. Stakeholders are keen to understand how such compounds align with FDA and EMA guidelines, a common query among industry professionals.
In summary, 2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide (CAS No. 1251631-32-9) represents a fascinating area of research with broad implications for modern medicine and drug development. Its unique structure and potential applications make it a compound worth watching in the coming years, especially as the scientific community continues to explore innovative solutions for complex health challenges.
1251631-32-9 (2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide) 関連製品
- 1305712-48-4(tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate)
- 667435-87-2(4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol)
- 2098109-54-5(2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one)
- 69104-99-0((Trifluoromethoxy)acetic acid methyl ester)
- 76390-95-9(6-methyl-2-oxoHeptanoic acid)
- 18621-75-5(But-2-ene-1,4-diyl diacetate)
- 521300-44-7(2-(2-chloro-6-methylphenyl)acetic acid)
- 2248269-70-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate)
- 2098102-95-3(3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)



